1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide
Description
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-based compound featuring a methylamino group (-NHCH₃) at position 1, a 1,2,4-triazole ring at position 3, and a carboxamide (-CONH₂) at position 1. The carboxamide and triazole moieties are critical for hydrogen bonding and metal coordination, which may enhance biological activity .
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-11-9(8(10)15)3-2-7(4-9)14-6-12-5-13-14/h5-7,11H,2-4H2,1H3,(H2,10,15) |
InChI Key |
NEBBPRMBNPRGJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=NC=N2)C(=O)N |
Origin of Product |
United States |
Biological Activity
1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a cyclopentane ring, a triazole moiety, and a carboxamide functional group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazole ring through cyclization reactions involving appropriate precursors. Subsequent modifications lead to the introduction of the methylamino and carboxamide groups.
Anticancer Activity
Research has shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies on related triazole derivatives indicate that they can induce apoptosis in cancer cells and inhibit cell proliferation. Specific mechanisms include:
- Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G2/M phase, leading to reduced cell division.
- Apoptosis Induction : The triggering of apoptotic pathways has been documented in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MCF-7 | 15.2 | G2/M arrest |
| 23 | SW480 | 12.5 | Apoptosis |
| 23 | A549 | 10.8 | Apoptosis |
Antimicrobial Activity
The presence of the triazole moiety is associated with antimicrobial properties. Triazoles are known to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
Enzyme Inhibition
The compound may interact with various enzymes, including:
- Dihydrofolate Reductase : An enzyme crucial for DNA synthesis in bacteria.
- DNA Gyrase : Targeted by many antibacterial agents to disrupt bacterial replication.
Case Studies
A notable study evaluated a series of triazole derivatives similar to this compound for their anticancer activity against multiple human cancer cell lines. The findings indicated that structural modifications significantly impacted their potency and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Cyclopentane-Carboxamide Derivatives
Compound A : 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide (CAS: 932980-05-7)
- Key Differences: Substituent at position 1: Phenyl group replaces methylamino. Triazole position: Attached at position 3 of the cyclopentane.
- Retains carboxamide and triazole, suggesting similar hydrogen-bonding capacity .
Compound B : 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS: 1543017-44-2)
- Key Differences: Substituent at position 1: Amino (-NH₂) replaces methylamino. Functional group: Carboxylic acid (-COOH) replaces carboxamide (-CONH₂).
- Implications: Carboxylic acid introduces acidity (pKa ~4-5), affecting ionization and solubility. Amino group may alter steric and electronic interactions compared to methylamino .
Compound C : 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS: 1512539-94-4)
- Key Differences: Substituent at position 1: Ethylamino (-NHCH₂CH₃) replaces methylamino. Functional group: Carboxylic acid replaces carboxamide.
- Carboxylic acid’s ionization state may limit blood-brain barrier penetration compared to carboxamide .
Triazole-Containing Agrochemicals
Compound D : Triazofenamide (1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide)
- Key Differences :
- Backbone: Benzene and triazole fused ring system vs. cyclopentane.
- Substituents: Methylphenyl and phenyl groups.
- Implications :
Compound E : Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole)
- Key Differences :
- Backbone: Epoxypropane chain with chlorophenyl/fluorophenyl substituents.
- Triazole position: Terminal attachment.
- Implications :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
